3-[(4-Acetylphenyl)methyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Acetylphenyl)methyl]pentan-2-one is an organic compound with the molecular formula C14H18O2. It contains a ketone functional group and an aromatic ring, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylphenyl)methyl]pentan-2-one typically involves the aldol condensation reaction. This reaction occurs between 4-acetylbenzaldehyde and 2-pentanone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate ion from 2-pentanone, which then attacks the carbonyl carbon of 4-acetylbenzaldehyde, leading to the formation of the desired product after dehydration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylphenyl)methyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(4-Acetylphenyl)methyl]pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylphenyl)methyl]pentan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentanone: A similar ketone with a different substitution pattern.
4-Methylpentan-2-one: Another ketone with a different alkyl group attached to the carbonyl carbon.
Uniqueness
3-[(4-Acetylphenyl)methyl]pentan-2-one is unique due to the presence of both an aromatic ring and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62084-28-0 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[(4-acetylphenyl)methyl]pentan-2-one |
InChI |
InChI=1S/C14H18O2/c1-4-13(10(2)15)9-12-5-7-14(8-6-12)11(3)16/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
YEQLUKDZFPCRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.